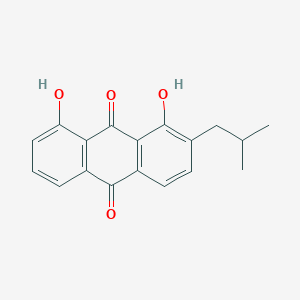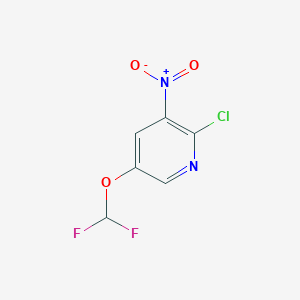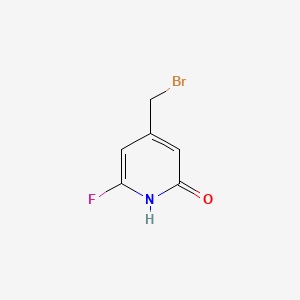
4-Bromomethyl-2-fluoro-6-hydroxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromomethyl-2-fluoro-6-hydroxypyridine is an organic compound that features a pyridine ring with a bromomethyl group at the 4th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoro-6-hydroxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4th position.
Industrial Production Methods
Industrial production of 4-Bromomethyl-2-fluoro-6-hydroxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromomethyl-2-fluoro-6-hydroxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like PCC in dichloromethane (DCM) at room temperature.
Reduction: Reagents like LiAlH4 in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-bromomethyl-2-fluoro-6-pyridone.
Reduction: Formation of 4-methyl-2-fluoro-6-hydroxypyridine.
Wissenschaftliche Forschungsanwendungen
4-Bromomethyl-2-fluoro-6-hydroxypyridine has several scientific research applications:
Agrochemicals: It is used as a precursor in the production of pesticides and other agrochemicals, contributing to effective crop protection products.
Research and Development:
Wirkmechanismus
The mechanism of action of 4-Bromomethyl-2-fluoro-6-hydroxypyridine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromomethyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but lacks the bromomethyl and hydroxyl groups.
4-Bromomethyl-2-chloropyridine: Similar structure but has a chlorine atom instead of a fluorine atom.
6-Hydroxy-2-fluoropyridine: Similar structure but lacks the bromomethyl group.
Uniqueness
4-Bromomethyl-2-fluoro-6-hydroxypyridine is unique due to the combination of the bromomethyl, fluorine, and hydroxyl groups on the pyridine ring.
Eigenschaften
Molekularformel |
C6H5BrFNO |
|---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
4-(bromomethyl)-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
InChI-Schlüssel |
RIPNKQSQRMDELV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



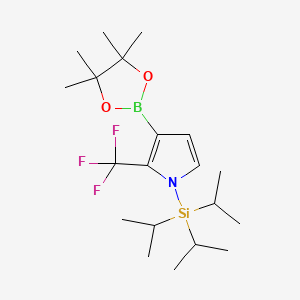


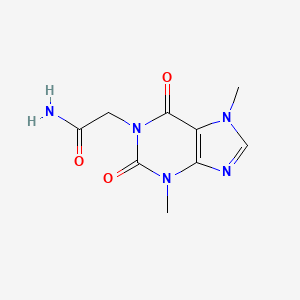

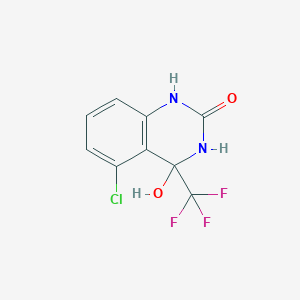

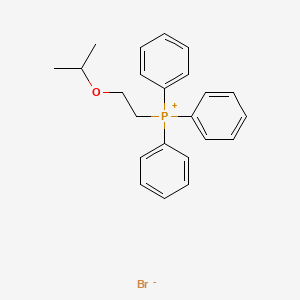
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
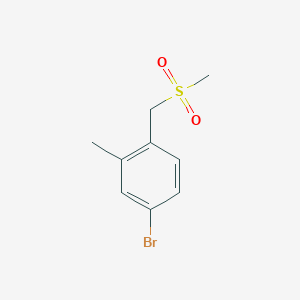
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
